molecular formula C14H17N7O2S B2970419 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034276-66-7

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2970419
CAS RN: 2034276-66-7
M. Wt: 347.4
InChI Key: BMURAAJKVSWIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyridazine core, which is a fused ring system containing a triazole ring and a pyridazine ring. The compound also contains an ethoxy group and a propyl group.

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis and characterization of compounds related to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involve complex chemical processes. For instance, a study on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives highlights the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process, showcasing the compound's potential antimicrobial activity (Bhuiyan et al., 2006). Similarly, research on the synthesis, spectroscopic, and biological activity of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives reveals the preparation of heterocyclic compounds and their antibacterial and antifungal activities (Patel & Patel, 2015).

Biological Activities

Several studies highlight the biological activities of compounds structurally similar to this compound, demonstrating their potential in antimicrobial, antitumor, and other therapeutic applications. For example, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcases the potential agricultural applications of these compounds (Fadda et al., 2017). Additionally, novel derivatives exhibiting antitumor and antimicrobial activities have been synthesized, further expanding the therapeutic applications of these compounds (Kamal et al., 2011).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor activities of related compounds are significant areas of interest. Research on the synthesis and antibacterial evaluation of new heterocyclic systems, such as [1,2,4]triazolo[3′,4′:6,1]pyridazino[4,3-e][1,3,4]thiadiazine, indicates the potential of these compounds to serve as novel antibacterial agents (Rahimizadeh et al., 2012).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, the synthesis methods could be optimized, and the compound could be tested in various applications based on its physical and chemical properties .

properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-3-5-9-13(24-20-16-9)14(22)15-8-11-18-17-10-6-7-12(23-4-2)19-21(10)11/h6-7H,3-5,8H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMURAAJKVSWIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.